molecular formula C21H22N2 B15061660 (4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine

(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine

Cat. No.: B15061660
M. Wt: 302.4 g/mol
InChI Key: DRLSNMULRCGEJC-IMWDKWLZSA-N
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Description

(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is a complex heterocyclic compound that features a unique aziridine ring fused with a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced aziridine derivatives.

    Substitution: Substituted phenyl or aziridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication . The phenyl groups may enhance binding affinity through hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine is unique due to its combination of an aziridine ring with a naphthyridine core, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal and industrial chemistry .

Properties

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

(3S,5aR,9aR)-3,7-diphenyl-1,3,5a,6,8,9-hexahydroazirino[2,1-j][1,6]naphthyridine

InChI

InChI=1S/C21H22N2/c1-3-7-17(8-4-1)20-12-11-18-15-22(19-9-5-2-6-10-19)14-13-21(18)16-23(20)21/h1-12,18,20H,13-16H2/t18-,20+,21+,23?/m1/s1

InChI Key

DRLSNMULRCGEJC-IMWDKWLZSA-N

Isomeric SMILES

C1CN(C[C@@H]2[C@@]13CN3[C@@H](C=C2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CN(CC2C13CN3C(C=C2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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